Potassium 4-formylphenolate

CAS No.: 58765-11-0

Cat. No.: VC2278489

Molecular Formula: C7H5KO2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58765-11-0 |

|---|---|

| Molecular Formula | C7H5KO2 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | potassium;4-formylphenolate |

| Standard InChI | InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1 |

| Standard InChI Key | YBMLSFPMJMAFOD-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=C1C=O)[O-].[K+] |

| Canonical SMILES | C1=CC(=CC=C1C=O)[O-].[K+] |

Introduction

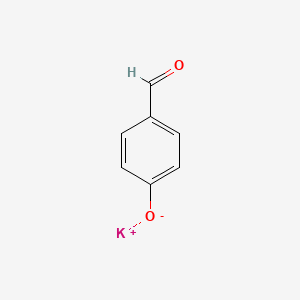

Chemical Identity and Structure

Potassium 4-formylphenolate (C7H5KO2) is an organometallic compound consisting of a potassium cation and a 4-formylphenolate anion. The compound is formally recognized as the potassium salt of 4-hydroxybenzaldehyde, with the potassium ion replacing the phenolic hydrogen . The molecular structure features a benzene ring substituted with an aldehyde group at the para position relative to the phenolate group where the potassium ion attaches.

Nomenclature and Identifiers

The compound is known by several synonyms in chemical databases and literature. Table 1 presents the various identifiers and names associated with potassium 4-formylphenolate.

| Identifier Type | Value |

|---|---|

| IUPAC Name | potassium;4-formylphenolate |

| Common Synonyms | 4-Hydroxybenzaldehyde potassium salt, potassium 4-formylphenolate |

| CAS Registry Number | 58765-11-0 |

| Molecular Formula | C7H5KO2 |

| InChI | InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1 |

| InChIKey | YBMLSFPMJMAFOD-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=C1C=O)[O-].[K+] |

The compound is derived from 4-hydroxybenzaldehyde (CID 126), which serves as its parent compound . This relationship is important for understanding the reactivity and properties of potassium 4-formylphenolate.

Structural Features

The structure of potassium 4-formylphenolate consists of a 2D representation showing the aromatic ring with the aldehyde (C=O) functional group at the para position to the phenolate oxygen that coordinates with the potassium ion. The potassium cation balances the negative charge of the phenolate oxygen, creating an ionic salt . This arrangement gives the compound its characteristic properties and reactivity profiles.

Physical and Chemical Properties

Potassium 4-formylphenolate possesses distinct physical and chemical properties that influence its behavior in various chemical processes and applications.

Physical Properties

The physical properties of potassium 4-formylphenolate are crucial for its identification, handling, and application in laboratory and industrial settings.

| Property | Value |

|---|---|

| Molecular Weight | 160.21 g/mol |

| Physical State | Solid (at standard conditions) |

| Creation Date (PubChem) | 2008-02-05 |

| Last Modified (PubChem) | 2025-02-22 |

Chemical Properties and Reactivity

As a potassium salt of a phenol derivative, potassium 4-formylphenolate exhibits properties characteristic of both phenolates and aldehydes. The phenolate group makes it a good nucleophile in organic reactions, while the aldehyde group provides sites for numerous synthetic transformations including condensation reactions, oxidations, and reductions .

The compound's dual functionality allows it to participate in diverse reactions:

-

The phenolate anion can act as a nucleophile in substitution and addition reactions

-

The aldehyde group can undergo typical carbonyl reactions such as nucleophilic additions

-

The aromatic ring can participate in electrophilic aromatic substitution reactions

This versatility in chemical reactivity makes potassium 4-formylphenolate a valuable starting material or intermediate in organic synthesis.

Applications in Organic Synthesis

Potassium 4-formylphenolate has potential applications in various fields of organic synthesis, particularly due to its dual reactivity as both a phenolate and an aldehyde-containing compound.

As a Synthetic Intermediate

The compound can serve as a valuable intermediate in the synthesis of more complex molecules. From the search results, we can infer several potential applications:

-

In the synthesis of benzyl-protected derivatives of 4-hydroxybenzaldehyde, as indicated in one of the experimental procedures where 4-hydroxybenzaldehyde reacts with benzyl bromide in the presence of potassium carbonate

-

As a potential building block in the construction of star-shaped molecules based on 1,3,5-triazine cores, similar to other aldehyde derivatives mentioned in the search results

-

In multicomponent reactions to form heterocyclic compounds, as aldehydes are common components in such transformations

In Etherification Reactions

The phenolate functionality makes potassium 4-formylphenolate a suitable nucleophile for various etherification reactions. One example from the search results shows the reaction of 4-hydroxybenzaldehyde with potassium carbonate to generate the corresponding phenolate in situ, which then reacts with electrophiles to form ethers :

"To a solution of various substituted phenols (1 mmol) in dry acetone (30 mL) K2CO3 (1 mmol) and compound 3 or 4 (1 mmol) were added. After being stirred for 4 h at reflux temperature, the reaction mixture was cooled, filtered, and concentrated under vacuum."

This methodology could be directly applicable to potassium 4-formylphenolate as a pre-formed reagent, potentially offering advantages in terms of reaction efficiency and selectivity.

Relationship with Parent Compound

The relationship between potassium 4-formylphenolate and its parent compound 4-hydroxybenzaldehyde provides important context for understanding its properties and applications.

Comparative Properties

The conversion of 4-hydroxybenzaldehyde to its potassium salt alters several key properties:

-

Enhanced nucleophilicity of the phenolate oxygen compared to the hydroxyl group

-

Increased solubility in polar solvents

-

Modified reactivity pattern, particularly in substitution reactions

-

Different physical properties such as melting point and crystal structure

These differences explain why the potassium salt might be preferred in certain synthetic contexts, particularly when enhanced nucleophilicity is desired.

Interconversion

The interconversion between 4-hydroxybenzaldehyde and potassium 4-formylphenolate is straightforward:

-

Formation of the potassium salt: 4-hydroxybenzaldehyde + KOH → potassium 4-formylphenolate + H₂O

-

Regeneration of the parent compound: potassium 4-formylphenolate + H⁺ → 4-hydroxybenzaldehyde + K⁺

This reversibility can be strategically employed in synthetic sequences, using the salt form for certain reactions and regenerating the hydroxyl group when needed.

Patents and Legal Status

The search results indicate that potassium 4-formylphenolate appears in patent literature, suggesting its industrial relevance and potential commercial applications.

Patent Information

According to PubChem, patents are available for chemical structures containing potassium 4-formylphenolate. A link to WIPO PATENTSCOPE is provided for further exploration of these patents:

https://patentscope.wipo.int/search/en/result.jsf?inchikey=YBMLSFPMJMAFOD-UHFFFAOYSA-M

This patent coverage suggests that the compound has recognized value in industrial applications or synthetic methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume